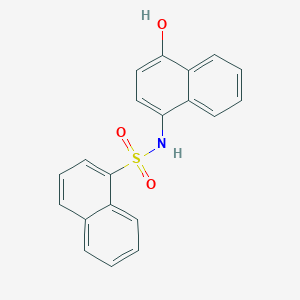
N-(4-hydroxynaphthalen-1-yl)naphthalene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-hydroxynaphthalen-1-yl)naphthalene-1-sulfonamide, also known as 1,5-DANS, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of sulfonamides, which are widely used in medicinal chemistry due to their ability to inhibit enzymes and receptors. In
Aplicaciones Científicas De Investigación
N-(4-hydroxynaphthalen-1-yl)naphthalene-1-sulfonamide has been extensively studied for its potential applications in scientific research. One of the main areas of research is the development of new drugs for the treatment of various diseases. This compound has been shown to inhibit the activity of several enzymes and receptors that are involved in the pathogenesis of diseases such as cancer, Alzheimer's disease, and diabetes.
Mecanismo De Acción
The mechanism of action of N-(4-hydroxynaphthalen-1-yl)naphthalene-1-sulfonamide involves the inhibition of enzymes and receptors that are involved in various cellular processes. For example, this compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a key role in the regulation of pH in the body. By inhibiting this enzyme, N-(4-hydroxynaphthalen-1-yl)naphthalene-1-sulfonamide can disrupt the growth and proliferation of cancer cells.
Biochemical and physiological effects:
N-(4-hydroxynaphthalen-1-yl)naphthalene-1-sulfonamide has been shown to have several biochemical and physiological effects. For example, this compound can inhibit the activity of carbonic anhydrase, which can lead to a decrease in the pH of the extracellular environment. This, in turn, can disrupt the growth and proliferation of cancer cells. Additionally, N-(4-hydroxynaphthalen-1-yl)naphthalene-1-sulfonamide has been shown to have anti-inflammatory effects, which can be beneficial in the treatment of diseases such as arthritis and asthma.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-hydroxynaphthalen-1-yl)naphthalene-1-sulfonamide in lab experiments is its ability to selectively inhibit the activity of enzymes and receptors. This can be useful in studying the role of specific enzymes and receptors in various cellular processes. However, one of the limitations of using this compound is its potential toxicity. Like many other sulfonamides, N-(4-hydroxynaphthalen-1-yl)naphthalene-1-sulfonamide can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(4-hydroxynaphthalen-1-yl)naphthalene-1-sulfonamide. One area of research is the development of new drugs that are based on this compound. For example, researchers are exploring the use of N-(4-hydroxynaphthalen-1-yl)naphthalene-1-sulfonamide derivatives as potential anticancer agents. Another area of research is the development of new methods for synthesizing this compound. Researchers are exploring the use of new catalysts and reaction conditions to improve the efficiency and yield of the synthesis process. Finally, researchers are exploring the use of N-(4-hydroxynaphthalen-1-yl)naphthalene-1-sulfonamide in combination with other drugs to enhance their efficacy and reduce their toxicity.
Métodos De Síntesis
The synthesis of N-(4-hydroxynaphthalen-1-yl)naphthalene-1-sulfonamide involves the reaction between 4-hydroxy-1-naphthalenesulfonic acid and 1-naphthylamine. This reaction is carried out in the presence of a catalyst and under controlled conditions of temperature and pressure. The resulting product is then purified through a series of chromatography and crystallization steps.
Propiedades
Fórmula molecular |
C20H15NO3S |
|---|---|
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
N-(4-hydroxynaphthalen-1-yl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C20H15NO3S/c22-19-13-12-18(16-9-3-4-10-17(16)19)21-25(23,24)20-11-5-7-14-6-1-2-8-15(14)20/h1-13,21-22H |
Clave InChI |
JLCBNJAVTYPOHV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NC3=CC=C(C4=CC=CC=C43)O |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NC3=CC=C(C4=CC=CC=C43)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[Propyl(8-quinolinylsulfonyl)amino]benzoic acid](/img/structure/B229768.png)
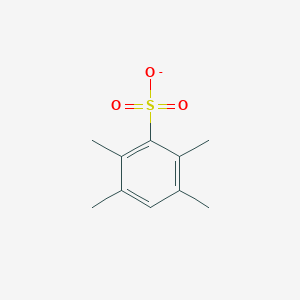
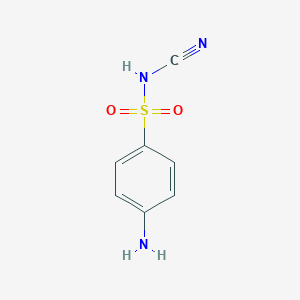
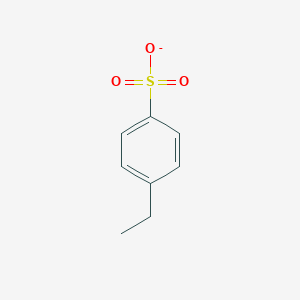
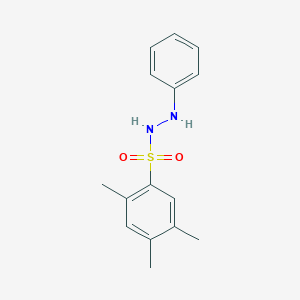
![methyl 3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-1-carboxylate](/img/structure/B229784.png)
![4-[(5-Chloro-2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B229785.png)
![4-{[(2,5-Diethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B229786.png)
![4-{[(4-Tert-butylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B229787.png)
![4-{[(2,4-Dimethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B229788.png)
![6-(1-azepanylsulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B229790.png)
![4-[(2,5-dimethoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B229792.png)
![N-[(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]phenylalanine](/img/structure/B229795.png)
![N-[(6-methyl-2-naphthyl)sulfonyl]-beta-alanine](/img/structure/B229797.png)